N'-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring and a trifluoromethyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of pyridine-3-carboxaldehyde with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide include:
- N-(pyridin-4-yl)pyridin-4-amine
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
What sets N’-[(pyridin-3-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide apart from these similar compounds is its unique combination of a pyridine ring and a trifluoromethyl group.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)11-4-1-5-12(7-11)21-14(23)13(22)20-9-10-3-2-6-19-8-10/h1-8H,9H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZKZCUUPGERMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CN=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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